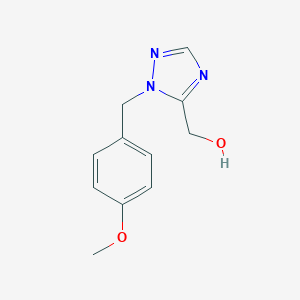

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Descripción general

Descripción

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: 1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-carbaldehyde or 1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-carboxylic acid.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Derivatives with different substituents on the benzyl ring.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base. The resulting product can be purified through recrystallization techniques. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Key Structural Features:

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

- Key Functional Groups : Triazole ring, methoxy group, and alcohol functionality.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. A study demonstrated its effectiveness comparable to established antifungal agents like fluconazole against Candida species .

Anticancer Properties

Triazole compounds have been studied for their anticancer potential. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve the inhibition of cell proliferation and modulation of apoptotic pathways.

Plant Growth Regulation

Recent studies have explored the use of triazole derivatives as plant growth regulators. This compound has been shown to enhance root development and overall plant vigor in crops like tomato and cucumber when applied at specific concentrations .

Fungicidal Activity

The compound has also demonstrated fungicidal properties against various phytopathogenic fungi. Field trials indicated a reduction in disease severity caused by pathogens such as Fusarium spp., suggesting its potential as a biofungicide in sustainable agriculture .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Polymers derived from triazole structures exhibit interesting electronic properties that make them suitable for applications in organic electronics .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol would depend on its specific application. For example, if it exhibits antifungal activity, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Methoxyphenyl)-1H-1,2,4-triazole

- 1-(4-Methylbenzyl)-1H-1,2,4-triazol-5-yl)methanol

- 1-(4-Chlorobenzyl)-1H-1,2,4-triazol-5-yl)methanol

Uniqueness

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and potential biological activities. This structural feature may impart distinct properties compared to other similar compounds.

Actividad Biológica

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a compound belonging to the triazole class, which has garnered interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy, mechanisms of action, and structure-activity relationships.

The molecular formula for this compound is , with a molecular weight of 218.25 g/mol. The synthesis typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures .

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Studies suggest that this compound may exhibit similar activities by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for the development of antifungal agents .

Table 1: Summary of Antimicrobial Studies

| Study | Organism Tested | IC50 Value | Mechanism |

|---|---|---|---|

| Candida albicans | 15 µM | Ergosterol inhibition | |

| Aspergillus niger | 20 µM | Cell membrane disruption |

Anticancer Activity

Recent research highlights the potential anticancer properties of triazole compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that triazole derivatives showed IC50 values as low as 52 nM against MCF-7 breast cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Triazole A | MCF-7 | 52 nM | |

| Triazole B | HeLa | 74 nM | |

| Triazole C | NCI-H460 | 0.99 µM |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antifungal Mechanism : It likely inhibits the enzyme lanosterol demethylase involved in ergosterol biosynthesis, leading to compromised fungal cell membrane integrity.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways such as the inhibition of tubulin polymerization and disruption of microtubule dynamics. This results in cell cycle arrest and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. The presence of the methoxy group on the benzyl ring appears to enhance both antimicrobial and anticancer activities compared to other triazole derivatives lacking this substituent. Studies indicate that modifications at specific positions can significantly affect potency and selectivity against different biological targets .

Case Studies

Several case studies have explored the biological activity of related triazole compounds:

- Case Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against a panel of cancer cell lines. One compound exhibited an IC50 value of 52 nM against MCF-7 cells and was found to induce G2/M phase arrest .

- Case Study on Antifungal Activity : Another study evaluated several triazole derivatives for their antifungal efficacy against Candida species, revealing that certain modifications led to enhanced activity compared to standard antifungals .

Propiedades

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRGPSAINQOQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444743 | |

| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199014-14-7 | |

| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.